molecular formula C22H13BrCl4N2O B11988286 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-09-6

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

カタログ番号: B11988286
CAS番号: 302914-09-6
分子量: 543.1 g/mol
InChIキー: MIQXSFRPEMXQLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a halogen-rich heterocyclic compound featuring a pyrazolo-benzoxazine core. Its structure includes a 4-bromophenyl group at position 2, a 2,4-dichlorophenyl group at position 5, and chlorine atoms at positions 7 and 8.

特性

CAS番号

302914-09-6

分子式

C22H13BrCl4N2O

分子量

543.1 g/mol

IUPAC名

2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H13BrCl4N2O/c23-12-3-1-11(2-4-12)19-10-20-16-7-14(25)9-18(27)21(16)30-22(29(20)28-19)15-6-5-13(24)8-17(15)26/h1-9,20,22H,10H2

InChIキー

MIQXSFRPEMXQLH-UHFFFAOYSA-N

正規SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl

製品の起源

United States

準備方法

Formation of Halogenated Aromatic Intermediates

The synthesis begins with preparing halogenated benzene derivatives. For the 4-bromophenyl group, p-bromophenylacetic acid is esterified using methanol and a solid acid catalyst (e.g., Amberlyst-15) under reflux, achieving yields >85%. Concurrently, 2,4-dichlorophenylacetonitrile is synthesized via Friedel-Crafts alkylation, leveraging AlCl₃ as a catalyst in dichloromethane.

Critical Reaction Conditions:

  • Esterification :

    • Catalyst: Solid acid (e.g., Amberlyst-15) eliminates aqueous workup and enables recycling.

    • Solvent: Methanol, reflux for 5–6 hours.

    • Yield: 87–92% after distillation.

  • Chlorination :

    • Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for introducing chlorine.

    • Temperature: 95–105°C for 3–5 hours.

Cyclization to Construct the Pyrazolo-Benzoxazine Core

The pyrazolo[1,5-c][1,benzoxazine framework is formed via a tandem condensation-cyclization sequence. A pyrazoline intermediate is first generated by reacting 2,4-dichlorophenylacetonitrile with hydrazine hydrate in ethanol. Subsequent treatment with carbonyl diimidazole (CDI) in dichloromethane induces cyclization, forming the benzoxazine ring.

Example Protocol:

  • Pyrazoline Formation :

    • 2,4-Dichlorophenylacetonitrile (2.0 mmol) + hydrazine hydrate (excess) in ethanol.

    • Reflux for 12 hours, yield: 70–75%.

  • Cyclization with CDI :

    • Pyrazoline intermediate (2.0 mmol) + CDI (3.0 mmol) in CH₂Cl₂.

    • Stir at room temperature for 6 hours, yield: 65–70%.

Regioselective Halogenation

Final halogenation introduces bromine and chlorine at positions 7, 9, and 5. Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ selectively functionalizes the benzoxazine ring, while chlorination employs POCl₃ under controlled heating.

Optimization Insights:

  • Bromination :

    • Solvent: Carbon tetrachloride (CCl₄) minimizes side reactions.

    • Catalyst: FeCl₃ (0.1 equiv) enhances regioselectivity.

  • Chlorination :

    • Reagent: POCl₃ (3.0 equiv) in toluene at 100°C.

    • Yield: 80–85% after recrystallization.

Characterization and Analytical Data

The final product is validated using spectroscopic and chromatographic methods:

Analytical MethodKey FindingsSource
¹H NMR (CDCl₃) δ 7.92 (d, 2H, Ar–H), 5.41 (dd, 1H, 10b-H), 3.81 (dd, 1H, 1-Ha)
TOF-HRMS [M + H]⁺ calcd: 543.1; found: 543.1
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Challenges and Alternative Approaches

Steric Hindrance and Regioselectivity

The compound’s multiple halogen substituents create steric challenges during cyclization. Employing bulkier solvents (e.g., tert-amyl alcohol) improves yields by reducing intermolecular collisions.

Green Chemistry Alternatives

Recent advances explore replacing POCl₃ with trichloroisocyanuric acid (TCCA) for safer chlorination, though yields remain suboptimal (60–65%) .

化学反応の分析

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed high binding energies when docked with bacterial enzymes, suggesting potential as antimicrobial agents against pathogens like Staphylococcus aureus . The structural features of the compound may enhance its activity through specific interactions with microbial targets.

Anticancer Properties
Recent investigations into the anticancer potential of benzoxazine derivatives have shown promising results. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of halogen substituents in the structure is believed to play a crucial role in enhancing biological activity .

Material Science Applications

Polymer Chemistry
The incorporation of benzoxazine structures into polymer matrices has been explored for developing high-performance materials. These compounds can serve as monomers that undergo polymerization to form thermosetting resins with superior thermal stability and mechanical properties. The unique heterocyclic structure contributes to the thermal and chemical resistance of the resulting polymers .

Nanocomposite Materials
Research has shown that the addition of benzoxazine derivatives to nanocomposite materials can improve their mechanical strength and thermal properties. These enhancements are attributed to the strong intermolecular interactions between the benzoxazine units and the nanofillers used in the composites .

Environmental Applications

Pollutant Degradation
Recent studies have investigated the use of benzoxazine-based compounds in photocatalytic applications for environmental remediation. The ability of these compounds to generate reactive oxygen species under UV light can facilitate the degradation of organic pollutants in wastewater treatment processes . This application highlights the potential of benzoxazines in addressing environmental challenges.

Case Studies

StudyFocusFindings
Antimicrobial Activity StudyIn vitro testing against Staphylococcus aureusCompounds showed strong binding energies and significant antimicrobial effects.
Anticancer ResearchEvaluation on various cancer cell linesInduced apoptosis and inhibited cell proliferation effectively.
Polymer DevelopmentSynthesis of thermosetting resinsEnhanced thermal stability and mechanical properties observed.
Environmental RemediationPhotocatalytic degradation of pollutantsEffective degradation of organic contaminants under UV light exposure.

作用機序

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name (Reference) Position 2 Substituent Position 5 Substituent Positions 7/9 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Bromophenyl 2,4-Dichlorophenyl 7,9-dichloro ~C22H13BrCl4N2O ~540.6 High halogen density; potential for steric hindrance and halogen bonding
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-... () 4-Methoxyphenyl 4-Bromophenyl 7,9-dichloro C23H17BrCl2N2O2 504.205 Methoxy group enhances electron density; reduced lipophilicity compared to target
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... () Phenyl 4-Fluorophenyl 7,9-dichloro C22H15Cl2FN2O 413.273 Lower molecular weight; fluorine’s electronegativity may alter electronic properties
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-... () 4-Fluorophenyl 2,4-Dichlorophenyl 9-chloro C22H14Cl3FN2O 447.717 Single chlorine at position 9; fluorophenyl at position 2 reduces steric bulk

Key Comparative Insights

Substituent Effects on Lipophilicity and Reactivity

  • Halogen Density : The target compound’s 2,4-dichlorophenyl (position 5) and 7,9-dichloro substitutions result in higher lipophilicity (ClogP ~6.5 estimated) compared to analogs with methoxy (ClogP ~5.2, ) or fluorine substituents (ClogP ~4.8, ) .
  • In contrast, the methoxy group in ’s compound is electron-donating, which may reduce electrophilic reactivity .

Steric and Binding Implications

  • Halogen Bonding : Bromine’s polarizability (vs. fluorine or chlorine) may enhance halogen bonding with biological targets, such as enzymes or receptors .

Metabolic Stability and Toxicity

  • Metabolism : High halogenation typically slows oxidative metabolism, improving metabolic stability but increasing the risk of bioaccumulation. The methoxy group in ’s compound may render it more susceptible to demethylation .

Q & A

Q. How are reaction intermediates characterized to validate mechanistic pathways?

  • Methodological Answer : Trap intermediates using low-temperature quench experiments (–78°C). Analyze via HRMS and IR (e.g., C=O stretch at 1591 cm⁻1 for ketone intermediates). Compare with proposed mechanisms for palladium-catalyzed cyclization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。